molecular formula C26H26N4O5S2 B15100681 ethyl 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate

ethyl 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate

Cat. No.: B15100681
M. Wt: 538.6 g/mol
InChI Key: NOBTVCYPQNISCF-ZHZULCJRSA-N
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Description

The compound ethyl 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate features a pyrido[1,2-a]pyrimidin-4-one core fused with a thioxo-thiazolidinone ring and substituted with a furan-2-ylmethyl group. The Z-configuration of the exocyclic double bond ensures stereochemical specificity, while the piperidine-4-carboxylate ester enhances solubility and bioavailability.

Preparation Methods

The synthesis of ethyl 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate involves several steps. The synthetic route typically starts with the preparation of the furan-2-ylmethyl derivative, followed by the formation of the thiazolidinone ring. The pyrido[1,2-a]pyrimidin-2-yl moiety is then introduced, and the final step involves the esterification of the piperidine-4-carboxylate group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and pyrimidine rings. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways. Detailed studies are required to fully elucidate the exact mechanisms and targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: Ethyl 1-[3-[(Z)-(3-Methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate

  • Key Differences: The thiazolidinone ring substituent here is a 3-methyl group instead of the 3-(furan-2-ylmethyl) group in the target compound.
  • Molecular Weight : 458.6 g/mol (identical backbone but reduced aromaticity due to the absence of furan) .

Analog with Piperazinyl Substituent: 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 380582-47-8)

  • Key Differences: Thiazolidinone substituent: 3-allyl (vs. furan-2-ylmethyl). Heterocyclic group: 4-ethylpiperazinyl (vs. piperidine-4-carboxylate).
  • Implications :
    • The allyl group introduces greater conformational flexibility but reduced aromatic stabilization.
    • The piperazinyl group may enhance solubility in polar solvents but reduce metabolic stability compared to the esterified piperidine .

Analogs with Varied Heterocycles and Substituents ()

CAS Number Thiazolidinone Substituent Heterocyclic Group Molecular Features
374097-55-9 3-(Tetrahydrofuranmethyl) 4-Methylpiperidinyl Increased rigidity due to tetrahydrofuranmethyl
361995-00-8 3-Isobutyl 2,6-Dimethylmorpholinyl Enhanced lipophilicity from isobutyl
372974-19-1 3-Butyl 2,6-Dimethylmorpholinyl Linear alkyl chain for hydrophobic interactions
  • 3-Isobutyl/Butyl: These alkyl groups may enhance membrane permeability but reduce specificity for polar targets .

Research Findings and Bioactivity Trends

  • Role of Thioxo Group: The 2-thioxo moiety in the thiazolidinone ring is critical for hydrogen bonding and metal chelation, a feature conserved across all analogs .
  • Furan vs. Alkyl Substituents : The furan-2-ylmethyl group in the target compound offers aromatic π-system interactions, which are absent in alkyl-substituted analogs. This may explain superior binding to aromatic-rich enzyme active sites .
  • Heterocyclic Modifications : Piperidine-4-carboxylate esters (target compound) show higher metabolic stability than morpholinyl or piperazinyl groups, as esterases slowly cleave the carboxylate .

Biological Activity

The compound ethyl 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound includes multiple functional groups that contribute to its biological activity. The presence of a thiazolidine ring, pyrido-pyrimidine moiety, and furan substituent suggests a diverse range of interactions with biological targets.

Structural Formula

C24H29N3O5S\text{C}_{24}\text{H}_{29}\text{N}_{3}\text{O}_{5}\text{S}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related thiazolidine derivatives. For instance, compounds similar to the one in focus have demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .

Antiviral Activity

Research indicates that derivatives of thiazolidinediones exhibit antiviral properties. In particular, compounds with furan and thiazolidine structures have shown efficacy against viral replication in vitro, suggesting that the compound may also possess similar antiviral capabilities .

Antimalarial Activity

The antimalarial properties of related compounds have been investigated, with some derivatives demonstrating IC50 values of 35 µM against chloroquine-sensitive strains of Plasmodium falciparum . This indicates a potential for the compound to be effective in treating malaria.

Cytotoxicity Studies

Cytotoxicity assessments on VERO cell lines revealed variable responses among thiazolidine derivatives. The compound's structural complexity may influence its cytotoxic profile, necessitating further exploration to determine its safety and efficacy in cellular environments .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly against serine proteases associated with viral infections. Studies have shown that similar compounds can inhibit the NS2B-NS3 protease of Dengue virus, highlighting a possible mechanism through which this compound could exert antiviral effects .

Study 1: Antimicrobial Efficacy

A study conducted by Zvarec et al. focused on the synthesis and biological evaluation of thiazolidine derivatives, including those with furan substituents. The findings indicated that these compounds exhibit notable antibacterial activity against specific strains, reinforcing the need for further investigation into their mechanisms of action .

Study 2: Antiviral Mechanisms

Mendgen et al. assessed the inhibitory activity of various thiazolidine derivatives against viral enzymes and reported promising results. The study emphasized the importance of structural features in determining biological activity and suggested pathways for future drug development .

Study 3: Antimalarial Potential

Liang et al. explored the antimalarial properties of furan-containing thiazolidines and found that certain derivatives showed significant activity against both chloroquine-resistant and sensitive strains of Plasmodium falciparum. These results suggest that modifications to the core structure could enhance antimalarial efficacy .

Properties

Molecular Formula

C26H26N4O5S2

Molecular Weight

538.6 g/mol

IUPAC Name

ethyl 1-[3-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C26H26N4O5S2/c1-3-34-25(33)17-8-11-28(12-9-17)22-19(23(31)29-10-4-6-16(2)21(29)27-22)14-20-24(32)30(26(36)37-20)15-18-7-5-13-35-18/h4-7,10,13-14,17H,3,8-9,11-12,15H2,1-2H3/b20-14-

InChI Key

NOBTVCYPQNISCF-ZHZULCJRSA-N

Isomeric SMILES

CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5

Origin of Product

United States

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